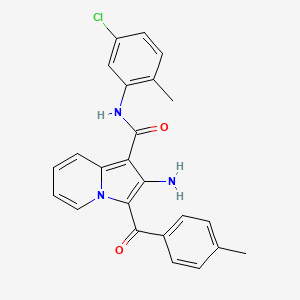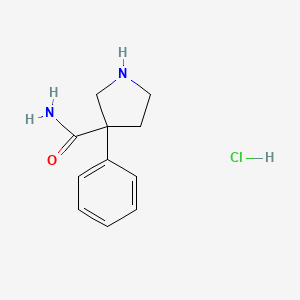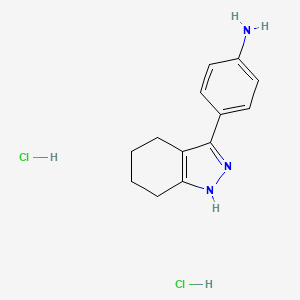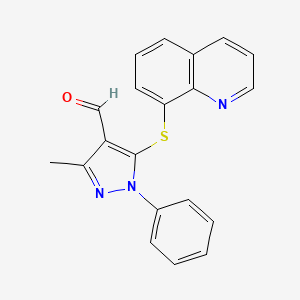
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde is a chemical compound that has been of significant interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
科学的研究の応用
Plant Growth Promotion
- Plant Growth Promotion: A study synthesized derivatives of this compound and evaluated their effects on the growth of several plant species, including Hibiscus, Mint, and Basil. The study found these compounds to be effective in promoting plant growth (Hassan et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity: Research has shown that certain derivatives of this compound possess promising antimicrobial properties. These compounds were tested against various bacterial and fungal strains, displaying significant activity (Idrees et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization: Various studies have been focused on the efficient synthesis and structural characterization of this compound and its derivatives. This includes exploring different synthesis methods, such as ultrasound-assisted synthesis, and characterizing the compounds using techniques like IR, NMR, and X-ray crystallography (Prasath et al., 2015).
Catalysis in Polymerization
- Catalysis in Polymerization: Some research has explored the use of this compound in the synthesis of aluminum and zinc complexes, which were then utilized as catalysts for the ring-opening polymerization of caprolactone, a key process in polymer science (Qiao et al., 2011).
Molecular Structure Analysis
- Molecular Structure Analysis: The compound has been used in studies aimed at understanding molecular structures. This includes the analysis of its crystal structure and the examination of interactions such as hydrogen bonding and pi-stacking interactions (Xu & Shi, 2011).
特性
IUPAC Name |
3-methyl-1-phenyl-5-quinolin-8-ylsulfanylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-17(13-24)20(23(22-14)16-9-3-2-4-10-16)25-18-11-5-7-15-8-6-12-21-19(15)18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJKUBISVBELDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


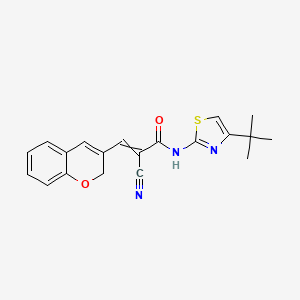
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)
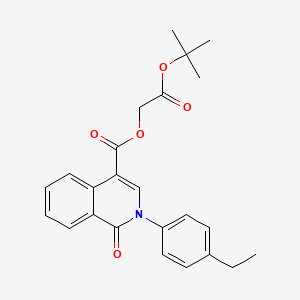
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)
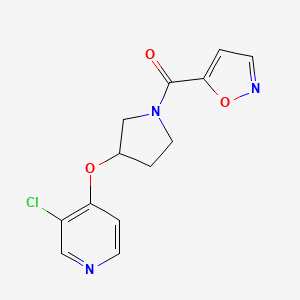

![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)

